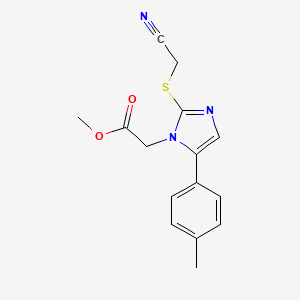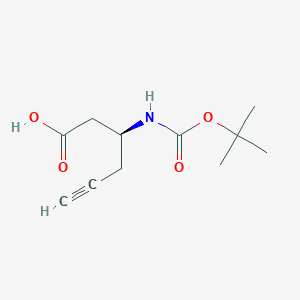![molecular formula C23H22N4O3 B2929053 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923146-77-4](/img/structure/B2929053.png)
5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives. These studies detail the chemical reactions used to create these compounds and their structural analysis through various spectroscopic methods. For instance, Hassan et al. (2014, 2015) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and investigated their cytotoxic activity against cancer cells, showcasing the potential of these compounds in medicinal chemistry and drug design (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Anticancer Activity
Several studies have synthesized novel pyrazole and pyrazolopyrimidine derivatives to evaluate their anticancer properties. Such research efforts are aimed at identifying new therapeutic agents. The work by Rahmouni et al. (2016) is an example, where a novel series of pyrazolopyrimidines derivatives were synthesized and tested for their anticancer and anti-inflammatory properties, indicating the potential of these compounds in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds in this category have been tested for their ability to inhibit the growth of various bacteria and fungi, indicating their potential use as antimicrobial agents. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, evaluating their antimicrobial activities. This research underscores the role of such compounds in addressing microbial resistance and developing new antimicrobial therapies (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Drug Design and Development
The structural features of pyrazole and pyrazolopyrimidine derivatives make them valuable in drug design and development. Their synthesis and biological evaluation form the basis for discovering new drugs with potential applications in treating various diseases. For example, Nassar et al. (2015) explored the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, demonstrating the importance of these compounds in the development of novel anticancer drugs (Nassar, Atta-Allah, & Elgazwy, 2015).
Propriétés
IUPAC Name |
5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-26-13-17(22(28)24-19-12-15(2)10-11-20(19)30-3)21-18(14-26)23(29)27(25-21)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSQPWIJTNQMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)


![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)





